リノール酸エタノールアミド

説明

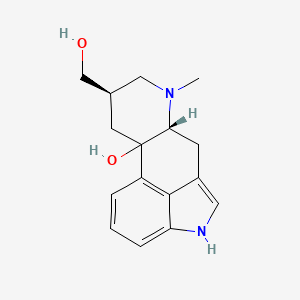

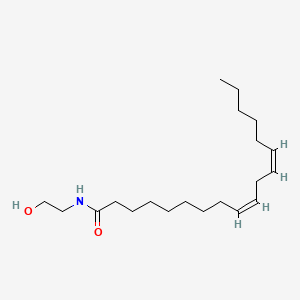

リノレオイルエタノールアミドは、リノール酸モノエタノールアミドとしても知られており、脂肪酸エタノールアミドの一種です。これは、さまざまな生理学的プロセスに関与する生体活性脂質分子です。この化合物は、エンドカンナビノイドシステムの一部であり、カンナビノイド受容体と相互作用しますが、弱いです。 それは、食餌摂取量の調節と抗炎症特性への関与で知られています .

科学的研究の応用

Linoleoyl ethanolamide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of fatty acid ethanolamides in various chemical reactions.

Biology: Investigated for its role in cellular signaling pathways, particularly those involving the endocannabinoid system.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and appetite-regulating properties. It has shown promise in the treatment of conditions like contact dermatitis and obesity.

Industry: Utilized in the development of bioactive compounds and as an additive in cosmetic formulations for its skin-soothing properties .

作用機序

リノレオイルエタノールアミドは、主にエンドカンナビノイドシステムとの相互作用によってその効果を発揮します。それは、アナンダミドなどの他のエンドカンナビノイドと比較して、より低い親和性でカンナビノイド受容体CB1とCB2に結合します。この結合は、環状AMP(cAMP)産生の阻害や、マイトジェン活性化タンパク質キナーゼ(MAPKs)の活性化を含む、さまざまなシグナル伝達経路の調節につながります。 さらに、リノレオイルエタノールアミドは、一過性受容体電位バニロイド1(TRPV1)チャネルを活性化し、細胞外シグナル調節キナーゼ(ERKs)のリン酸化の増加とそれに続く転写変化につながります .

生化学分析

Biochemical Properties

Linoleoyl ethanolamide interacts with several enzymes and proteins. It is known to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of fatty acid amides . It also interacts with G-protein-coupled cannabinoid receptors, although it binds weakly .

Cellular Effects

Linoleoyl ethanolamide has been shown to have anti-inflammatory effects in cells. It prevents the signaling of nuclear factor κB (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . It also influences cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, linoleoyl ethanolamide exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits FAAH, which leads to an increase in the levels of fatty acid amides, including anandamide . This can result in the activation or inhibition of various enzymes and changes in gene expression .

Dosage Effects in Animal Models

The effects of linoleoyl ethanolamide can vary with different dosages in animal models. It has been found to be less potent than anandamide at causing catalepsy in mice and does not prolong sleep time

Metabolic Pathways

Linoleoyl ethanolamide is involved in several metabolic pathways. It is formed through the enzymatic hydrolysis of the corresponding acyl phosphatidyl ethanolamides by phospholipase D . It also interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of linoleoyl ethanolamide is not well established. It has been found to be highly concentrated in postsynaptic dendritic spines in the hippocampal dentate molecular layer of the brain, suggesting that it may be localized to specific compartments or organelles .

準備方法

合成経路と反応条件: リノレオイルエタノールアミドは、リノール酸とエタノールアミンとの反応によって合成できます。この反応は通常、ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を使用して、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で、リノール酸を活性化することを伴います。この反応は、通常、窒素などの不活性雰囲気下で、室温で行われ、生成物の分解を防ぎます。

工業生産方法: リノレオイルエタノールアミドの工業生産は、同様の合成経路を含みますが、より大規模に行われます。このプロセスは、高収率と純度のために最適化されており、多くの場合、連続フローリアクターと、高速液体クロマトグラフィー(HPLC)などの高度な精製技術を使用しています。 反応条件は、最終生成物の品質と一貫性を確保するために慎重に制御されます .

反応の種類:

酸化: リノレオイルエタノールアミドは、特にリノール酸部分の二重結合で酸化反応を起こす可能性があります。一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)とオゾン(O₃)が含まれます。

還元: リノレオイルエタノールアミドの還元は、二重結合を飽和させるために、パラジウム炭素(Pd / C)などの水素化触媒を使用して達成できます。

置換: 求核置換反応は、適切な条件下で、ヒドロキシル基を他の求核剤に置き換えることができるエタノールアミン部分で起こる可能性があります。

一般的な試薬と条件:

酸化: 水溶液中のKMnO₄または有機溶媒中のO₃。

還元: 穏やかな圧力下でPd / C触媒を用いた水素ガス(H₂)。

置換: 水酸化ナトリウム(NaOH)などの塩基の存在下で、ハロゲン化物やアミンなどの求核剤。

主な生成物:

酸化: 酸化の程度に応じて、エポキシドまたはジオール。

還元: 飽和脂肪酸エタノールアミド。

4. 科学研究への応用

リノレオイルエタノールアミドは、科学研究で幅広い用途があります。

化学: さまざまな化学反応における脂肪酸エタノールアミドの挙動を調べるためのモデル化合物として使用されます。

生物学: 特にエンドカンナビノイドシステムを含む細胞シグナル伝達経路における役割について調査されています。

医学: 抗炎症作用や食欲抑制作用など、潜在的な治療効果について調べられています。接触性皮膚炎や肥満などの病状の治療に有望であることが示されています。

類似化合物との比較

リノレオイルエタノールアミドは、多くの場合、次のような他の脂肪酸エタノールアミドと比較されます。

アナンダミド(アラキドノイルエタノールアミド): カンナビノイド受容体への結合と、カタレプシーや睡眠調節などの生理学的効果を引き起こすにおいて、より強力です。

オレオイルエタノールアミド: 食欲や体重を調節する役割を果たすことが知られており、リノレオイルエタノールアミドと比較して、食餌摂取量への影響が強いです。

パルミトイルエタノールアミド: 著しい抗炎症作用と鎮痛作用を示し、しばしば慢性疼痛や炎症性疾患の治療に使用されます。

独自性: リノレオイルエタノールアミドは、カンナビノイド受容体への中程度の結合親和性と、睡眠パターンに大きな影響を与えることなく、酸化ストレスと炎症を調節する特定の役割においてユニークです。 これは、より強力なアゴニストに関連する精神活性効果なしに、エンドカンナビノイドシステムの調節が望ましい標的治療アプリケーションに貴重な化合物にします .

特性

IUPAC Name |

(9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXDGUVSAAQARU-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10887223 | |

| Record name | N-Linoleoylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid | |

| Record name | 9,12-Octadecadienamide, N-(2-hydroxyethyl)-, (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68171-52-8 | |

| Record name | N-Linoleoylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68171-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)linoleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Octadecadienamide, N-(2-hydroxyethyl)-, (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Linoleoylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dien-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEIC MONOETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889DYX0816 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linoleoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012252 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。